molecular formula C27H24F3N3O2S B2525636 2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide CAS No. 369394-21-8

2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2525636
CAS No.: 369394-21-8
M. Wt: 511.56
InChI Key: JAMNSFYADHHXNJ-UHFFFAOYSA-N
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Description

The compound 2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide (CAS: 383893-35-4) is a structurally complex molecule featuring a hexahydroquinoline core with a sulfanyl bridge and acetamide substituent. Key structural elements include:

  • Hexahydroquinoline scaffold: Provides a rigid, partially saturated bicyclic framework, which may enhance metabolic stability compared to fully aromatic systems .
  • 2-(Trifluoromethyl)phenyl moiety: A lipophilic group that enhances membrane permeability and resistance to oxidative metabolism.
  • N-(2,4-dimethylphenyl)acetamide: A bulky aromatic substituent that may modulate target selectivity or pharmacokinetics.

Properties

IUPAC Name

2-[[3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3N3O2S/c1-15-10-11-20(16(2)12-15)32-23(35)14-36-26-18(13-31)24(25-21(33-26)8-5-9-22(25)34)17-6-3-4-7-19(17)27(28,29)30/h3-4,6-7,10-12,24,33H,5,8-9,14H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMNSFYADHHXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C(F)(F)F)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including its chemical reactivity, potential therapeutic applications, and preliminary research findings.

Chemical Structure and Properties

The compound is characterized by several key functional groups:

  • Hexahydroquinoline Core : Known for its pharmacological properties.
  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Cyano Group : Can participate in nucleophilic addition reactions.
  • Sulfanyl Group : Increases reactivity through nucleophilic substitution.

These structural features contribute to the compound's unique chemical properties and potential interactions with biological targets.

Anticancer Potential

Preliminary studies indicate that compounds similar to this molecule exhibit significant anticancer properties . The hexahydroquinoline framework is known for its ability to inhibit various enzymes and receptors involved in cancer progression. For instance:

  • Compounds with a similar structure have shown effectiveness in inhibiting the mTOR pathway, which is crucial in cancer cell proliferation and survival .

While specific research on the mechanism of action for this compound is lacking, insights can be drawn from related compounds:

  • Enzyme Inhibition : The hexahydroquinoline core may inhibit enzymes involved in disease processes.
  • Receptor Modulation : The structural components could interact with various receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Despite the lack of direct studies on this specific compound, related research provides valuable insights:

  • Study on Similar Compounds : A study highlighted that compounds with trifluoromethyl substitutions exhibited enhanced potency against cancer cell lines due to improved binding affinity to target proteins .
  • Pharmacokinetic Evaluations : Related compounds have undergone pharmacokinetic evaluations showing rapid metabolism and low bioavailability following oral administration. This suggests that modifications may be needed to enhance stability and efficacy .

Data Table: Comparison of Structural Features and Activities

Compound NameKey Functional GroupsBiological ActivityReferences
2-({3-cyano...Trifluoromethyl, Cyano, SulfanylAnticancer, Anti-inflammatory
Similar CompoundsTrifluoromethylAnticancer (mTOR inhibition)
Other AnaloguesVarious substitutionsVariable efficacy in enzyme inhibition

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in the target compound enhances hydrophobicity compared to methyl or cyano substituents in analogues .
  • The sulfanyl bridge distinguishes it from sulfonamide or phenoxy-linked derivatives (e.g., ’s sulfamoyl compound) .

Computational Similarity Assessment

Tanimoto Coefficient Analysis

Using fingerprint-based similarity indexing (as in ), the compound’s Tanimoto coefficient would likely exceed 0.7 when compared to:

  • Sulfonamide derivatives (e.g., ): Similar acetamide linkages but divergent cores reduce structural overlap (Tanimoto < 0.5) .

QSAR and Molecular Clustering

  • QSAR Models: The compound’s AD (Applicability Domain) in QSAR models would depend on its alignment with training sets of hexahydroquinoline derivatives. Its trifluoromethyl group may place it outside the AD of models trained on non-fluorinated analogues, limiting predictive accuracy .
  • Bioactivity Clustering : Hierarchical clustering () would group it with other acetamide-containing compounds targeting kinases or HDACs, but its unique substituents may segregate it into a distinct subcluster .

Molecular Networking and Fragmentation Patterns

Using MS/MS-based cosine scoring ():

  • Parent Ion Fragmentation: The sulfanyl bridge and cyano group would yield unique fragment ions (e.g., [M–SCN]⁺ or [M–CF₃]⁺), differing from sulfonamide or oxazole analogues.
  • Cosine Scores: Likely < 0.6 when compared to compounds with phenoxy or sulfamoyl linkages (e.g., ’s triazole derivatives), indicating moderate spectral similarity .

Bioactivity and Target Correlations

  • Shared Targets: If the compound acts as a kinase inhibitor (common for quinoline derivatives), it may overlap with pyridopyrimidine-based drugs () but with altered selectivity due to its acetamide group .
  • Divergent Effects : The 2,4-dimethylphenyl substituent could reduce off-target interactions compared to smaller aryl groups (e.g., 3-methylphenyl in CAS 383893-35-4 derivatives) .

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